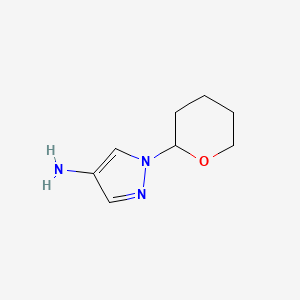

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(oxan-2-yl)pyrazol-4-amine, reflecting the systematic naming conventions for heterocyclic compounds. The structure features a pyrazole ring system substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group and bearing an amino substituent at the 4-position. The alternative oxan nomenclature for the tetrahydropyran ring follows modern naming conventions that emphasize the six-membered oxygen-containing saturated ring structure.

The molecular formula of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is C₈H₁₃N₃O, indicating a composition of eight carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one oxygen atom. This molecular composition yields a molecular weight of 167.21 grams per mole, positioning the compound within the range typical for small molecule pharmaceutical intermediates and bioactive compounds.

The compound belongs to the broader class of pyrazole derivatives, which are known for their diverse biological activities and utility in medicinal chemistry applications. The heterocyclic nature of the molecule arises from the presence of nitrogen atoms within both the pyrazole ring and the amino functional group, while the oxygen atom in the tetrahydropyran moiety contributes additional heteroatom character to the overall molecular framework.

Properties

IUPAC Name |

1-(oxan-2-yl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVIVFUPBWZTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216165-35-3 | |

| Record name | 1-(oxan-2-yl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protection of Pyrazole Nitrogen with Tetrahydropyranyl Group

- The tetrahydropyranyl (THP) group is introduced to protect the pyrazole nitrogen (N1) via reaction with tetrahydropyran-2-carbaldehyde or related reagents under acid catalysis.

- This protection stabilizes the pyrazole ring during subsequent functionalization steps.

Formation of Pyrazol-4-amine Core

- The amino group at the 4-position can be introduced through nucleophilic substitution or amination reactions on appropriately functionalized pyrazole intermediates.

- Alternatively, pyrazol-4-amine derivatives can be synthesized by cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds, followed by THP protection.

Suzuki-Miyaura Cross-Coupling for Functionalization

- A prominent method involves Suzuki coupling reactions where 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester is reacted with aryl halides to form substituted pyrazole derivatives.

- Catalysts such as bis(triphenylphosphine)palladium(II) chloride or dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex are employed.

- Bases like sodium carbonate or potassium carbonate are used in aqueous-organic solvent mixtures (e.g., THF-water, DMF-water).

- Reaction temperatures typically range from room temperature to 80°C, with reaction times spanning 4 to 16 hours under inert atmosphere.

Representative Preparation Procedures

The following table summarizes key preparation data extracted from research and patent literature:

Detailed Reaction Conditions and Observations

- Catalysts: Palladium-based catalysts are central to the cross-coupling reactions, with Pd(dppf)Cl2·CH2Cl2 and Pd(PPh3)2Cl2 being common choices.

- Bases: Potassium carbonate and sodium carbonate are preferred for their mild basicity and compatibility with aqueous systems.

- Solvents: Mixtures of organic solvents (THF, DMF, 1,4-dioxane) with water facilitate the Suzuki coupling by dissolving both organic and inorganic reagents.

- Temperature & Time: Reactions are typically conducted at elevated temperatures (45–80°C) for extended periods (4–16 hours) to ensure completion.

- Inert Atmosphere: Argon or nitrogen purging is employed to prevent catalyst deactivation by oxygen.

Isolation and Purification Techniques

- After completion, reaction mixtures are cooled and filtered through diatomaceous earth or Celite to remove catalyst residues.

- Organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Purification is achieved by silica gel column chromatography using gradients of ethyl acetate in hexanes.

- Crystallization from ethanol or precipitation by addition of water is used to isolate pure compounds.

Research Findings and Analysis

- The Suzuki coupling approach provides a versatile and efficient route to functionalized this compound derivatives.

- Yields vary depending on substrates and conditions but can reach moderate to high levels with optimized catalysts and bases.

- The THP protecting group is stable under coupling conditions and can be removed selectively if required.

- The method allows for structural diversification by varying the aryl halide coupling partner, enabling synthesis of analogs for further biological evaluation.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester or derivatives |

| Catalysts | Pd(PPh3)2Cl2, Pd(dppf)Cl2·CH2Cl2, Pd2(dba)3 with JohnPhos ligand |

| Bases | Na2CO3, K2CO3, Cs2CO3 |

| Solvents | THF-water, DMF-water, 1,4-dioxane-water |

| Temperature | 45–80°C |

| Reaction Time | 4–16 hours |

| Atmosphere | Argon or nitrogen inert atmosphere |

| Purification | Filtration, extraction, silica gel chromatography, crystallization |

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce any present carbonyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine serves as a building block in organic synthesis. It is particularly valuable in the formation of heterocyclic compounds, which are essential in various chemical applications.

Biology

Research indicates that this compound exhibits potential biological activity , including:

- Antimicrobial Properties : Investigated for its ability to inhibit the growth of bacteria and fungi.

- Anti-inflammatory Effects : Explored for its potential to modulate inflammatory pathways.

Medicine

In medicinal chemistry, this compound is being studied as a lead compound for drug discovery. Its interactions with specific enzymes or receptors suggest potential therapeutic applications, particularly in targeting diseases linked to inflammation and microbial infections.

Industry

The compound is utilized in the synthesis of advanced materials and as an intermediate in pharmaceutical production. Its unique structural features allow for the development of new drugs and materials with enhanced properties.

Uniqueness

The tetrahydropyranyl group in this compound provides distinct steric hindrance and electronic effects that influence its interactions with other molecules, making it a valuable research compound.

Case Studies and Research Findings

Several studies have documented the applications of 1-(Tetrahydro-2H-pyran-2-y)-1H-pyrazol-4-amines:

- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential as a lead candidate for antibiotic development.

- Inflammation Modulation : Research indicated that this compound could reduce inflammatory markers in vitro, highlighting its therapeutic potential for inflammatory diseases.

- Drug Development : Investigations into its binding affinity to specific receptors have shown promise for developing new treatments targeting metabolic disorders.

Mechanism of Action

The mechanism by which 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Positional Isomers of the THP Group

Key Observations :

- The THP group’s position (2-yl vs. 4-yl) affects molecular conformation and steric interactions. The 4-yl isomer (CAS 1190380-49-4) shows reduced similarity (0.60) to the target compound, likely due to altered hydrogen-bonding capacity .

- All isomers share the same molecular formula, but spatial arrangement impacts their applications in catalysis and binding studies .

Pyrazole Amine Positional Isomers

Key Observations :

Derivatives with Additional Substituents

Biological Activity

Overview

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is a compound characterized by a pyrazole ring with a tetrahydropyran substituent. Its unique structural features suggest potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C₈H₁₃N₃O

- Molecular Weight : 155.20 g/mol

- CAS Number : 1216165-35-3

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable carbonyl compound, often under acidic or basic conditions.

- Introduction of the Tetrahydropyran Moiety : This is accomplished by alkylation with a tetrahydropyran-containing reagent, which may require heating and specific solvents such as ethanol or methanol to facilitate cyclization.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π–π interactions, while the tetrahydropyran moiety enhances solubility and bioavailability.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzyme activities by binding to active sites.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing biological pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown significant inhibition against various bacterial strains, suggesting its potential as an antibiotic candidate.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. Studies demonstrate that it can reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases .

Antitumor Activity

Preliminary research suggests that this compound may possess antitumor properties. In vitro assays have shown cytotoxic effects against cancer cell lines, with further investigation needed to elucidate its mechanism and efficacy .

Case Studies

Q & A

Q. Key Considerations :

- Solvent polarity impacts reaction kinetics; DMSO enhances nucleophilic substitution but may reduce yield due to side reactions .

- Catalytic systems (e.g., CuBr) minimize byproducts but require rigorous exclusion of moisture .

How can researchers characterize the structural and stereochemical properties of this compound?

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using COSY and HSQC to confirm the pyrazole ring (δ 7.5–8.5 ppm for pyrazole protons) and tetrahydro-2H-pyran substituents (δ 3.5–4.5 ppm for oxacyclic protons) .

- NOESY : Resolves spatial proximity between the pyran oxygen and pyrazole NH₂ group, critical for stereochemical analysis .

- X-ray Crystallography :

- Determines dihedral angles between pyrazole and pyran rings (e.g., ~6.4° for analogous structures), influencing molecular packing and hydrogen-bonding networks .

- HPLC : Validates purity (>98%) using C18 columns with acetonitrile/water gradients .

Q. Advanced Tip :

- Absolute configuration is confirmed via Flack parameter analysis (e.g., Flack parameter = 0.05(8) for R-enantiomers) .

What strategies address contradictions in reported biological activity data for pyrazole-4-amine derivatives?

Advanced Research Focus

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from:

- Structural variations : Minor substituent changes (e.g., methyl vs. trifluoromethyl groups) alter binding affinity to targets like bacterial enzymes .

- Stereochemical effects : Enantiomers may exhibit divergent activity; e.g., R-configuration enhances hydrogen bonding with kinase active sites .

- Assay conditions : Solvent (DMSO vs. saline) and cell-line specificity (Gram-positive vs. Gram-negative bacteria) significantly impact results .

Q. Methodological Solutions :

- Dose-response profiling : Use IC₅₀/EC₅₀ values to standardize potency comparisons across studies .

- Molecular docking : Predict binding modes using PyRx or AutoDock to reconcile structural-activity relationships .

How can computational methods optimize the design of this compound derivatives for target-specific applications?

Q. Advanced Research Focus

- DFT Calculations :

- Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution. For analogs, HOMO energies near −6.5 eV correlate with nucleophilic attack susceptibility .

- Molecular Dynamics (MD) :

- Simulate ligand-protein binding stability (e.g., with bacterial DNA gyrase) using GROMACS. RMSD values <2 Å indicate stable complexes .

- QSAR Models :

- Derive Hammett constants for substituents to predict logP and bioavailability. For example, electron-withdrawing groups (e.g., -CF₃) enhance membrane permeability but reduce solubility .

What are the challenges in analyzing the stability and degradation pathways of this compound under experimental conditions?

Q. Advanced Research Focus

- Hydrolytic Degradation :

- Oxidative Stability :

- Pyrazole NH₂ groups oxidize to nitro derivatives under strong oxidants (e.g., H₂O₂). Stabilize with antioxidants (e.g., BHT) in storage .

- Thermal Analysis :

- DSC/TGA reveals decomposition onset at ~200°C, with mass loss corresponding to pyran ring fragmentation .

Q. Mitigation Strategies :

- Lyophilization under inert gas (N₂/Ar) preserves integrity for long-term storage .

How do structural modifications to the pyrazole core influence the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

- Bioavailability :

- Adding hydrophilic groups (e.g., -OH, -COOH) to the pyran ring improves aqueous solubility but reduces blood-brain barrier penetration .

- Metabolic Stability :

- Toxicity :

- Ames tests for mutagenicity are critical; pyrazole amines with electron-deficient rings show lower genotoxic risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.